molecular formula C10H13NO3 B13338456 (2R,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid

(2R,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid

Cat. No.: B13338456
M. Wt: 195.21 g/mol
InChI Key: WQLIGWIJZBHBFM-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid is a chiral amino acid derivative with significant importance in various scientific fields This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method includes the use of diethyl oxalate as a starting material, followed by a series of reactions involving chiral auxiliaries or catalysts to achieve the desired stereoisomer .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as enzymatic synthesis or the use of biocatalysts. These methods can offer higher yields and better stereoselectivity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: (2R,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(2R,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can act as an agonist for group II metabotropic glutamate receptors, influencing neurotransmitter release and synaptic plasticity. This interaction can modulate various signaling pathways, leading to its observed biological effects .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(2R,4R)-2-amino-4-hydroxy-4-phenylbutanoic acid

InChI

InChI=1S/C10H13NO3/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9-/m1/s1

InChI Key

WQLIGWIJZBHBFM-RKDXNWHRSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C[C@H](C(=O)O)N)O

Canonical SMILES

C1=CC=C(C=C1)C(CC(C(=O)O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.